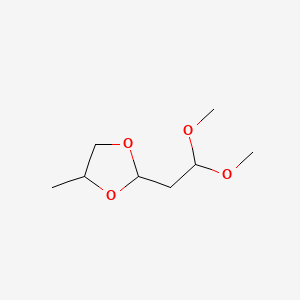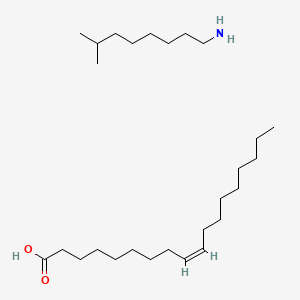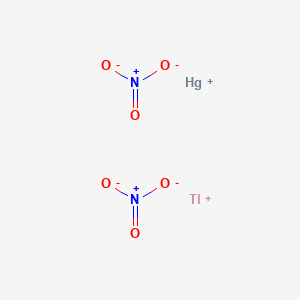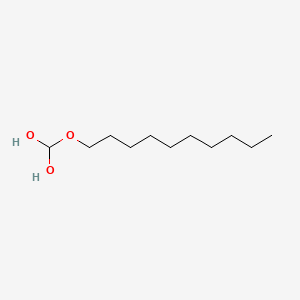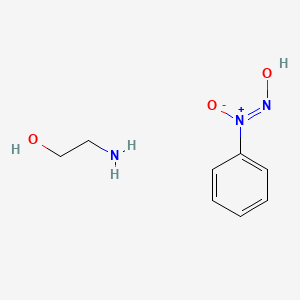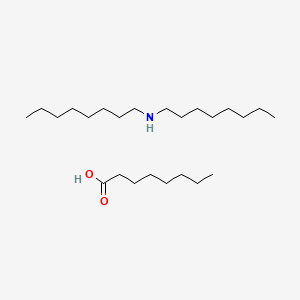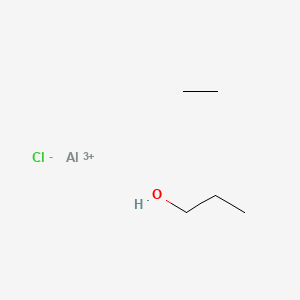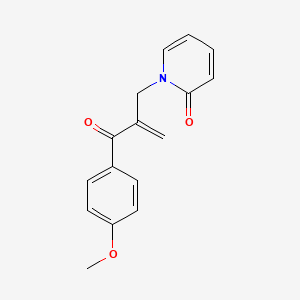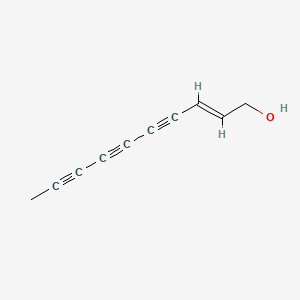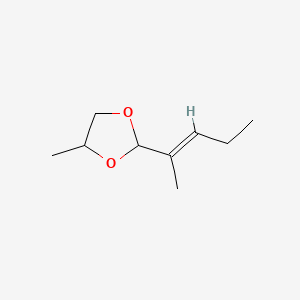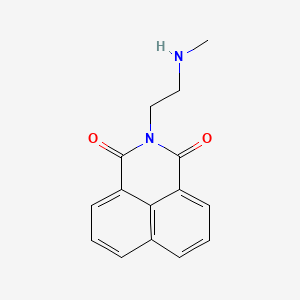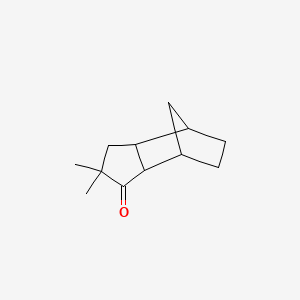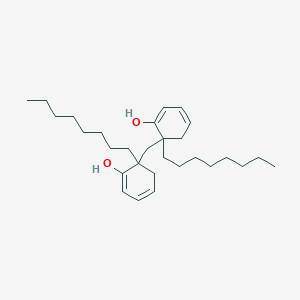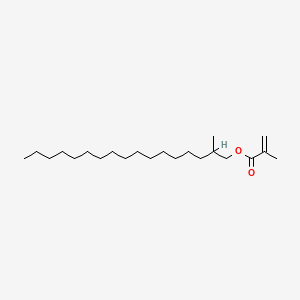
2-Methylheptadecyl methacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylheptadecyl methacrylate is an organic compound with the molecular formula C22H42O2. It is a methacrylate ester, which means it contains a methacrylic acid moiety esterified with a 2-methylheptadecyl alcohol. This compound is known for its applications in polymer chemistry, particularly in the synthesis of various functional polymers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylheptadecyl methacrylate typically involves the esterification of methacrylic acid with 2-methylheptadecyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester. The reaction mixture is then purified by distillation to obtain the pure product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of continuous flow reactors also reduces the reaction time and minimizes the formation of by-products .
化学反应分析
Types of Reactions
2-Methylheptadecyl methacrylate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form high molecular weight polymers.
Common Reagents and Conditions
Radical Initiators: Azobisisobutyronitrile (AIBN), benzoyl peroxide.
Catalysts: Sulfuric acid, p-toluenesulfonic acid for esterification; acid or base catalysts for hydrolysis.
Major Products
Polymerization: High molecular weight polymers.
Hydrolysis: Methacrylic acid and 2-methylheptadecyl alcohol.
科学研究应用
2-Methylheptadecyl methacrylate has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of various functional polymers, which are employed in coatings, adhesives, and sealants.
Biomedical Applications: Polymers derived from this compound are used in drug delivery systems and as biocompatible materials for medical implants.
Material Science: It is used in the development of advanced materials with specific properties, such as hydrophobicity and flexibility.
作用机制
The mechanism of action of 2-Methylheptadecyl methacrylate primarily involves its polymerization to form long-chain polymers. The methacrylate group undergoes free radical polymerization, where the double bond in the methacrylate moiety reacts with radical initiators to form a polymer chain. The resulting polymers exhibit unique properties, such as high tensile strength and chemical resistance .
相似化合物的比较
2-Methylheptadecyl methacrylate can be compared with other methacrylate esters, such as:
Methyl methacrylate: A widely used monomer in the production of poly(methyl methacrylate) (PMMA), known for its transparency and rigidity.
Butyl methacrylate: Used in the production of flexible and impact-resistant polymers.
Ethyl methacrylate: Known for its use in dental materials and coatings.
Compared to these compounds, this compound offers unique properties due to its longer alkyl chain, which imparts hydrophobicity and flexibility to the resulting polymers .
属性
CAS 编号 |
94159-01-0 |
|---|---|
分子式 |
C22H42O2 |
分子量 |
338.6 g/mol |
IUPAC 名称 |
2-methylheptadecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C22H42O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(4)19-24-22(23)20(2)3/h21H,2,5-19H2,1,3-4H3 |
InChI 键 |
CIWPQRKLSCWPBV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCC(C)COC(=O)C(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



